Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

Catalog No.
S1518410
CAS No.
17524-05-9
M.F
C10H14MoO6
M. Wt
326.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

CAS Number

17524-05-9

Product Name

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

IUPAC Name

dioxomolybdenum(2+);pentane-2,4-dione

Molecular Formula

C10H14MoO6

Molecular Weight

326.16 g/mol

InChI

InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;;

InChI Key

PWDOIKXKCJKICU-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O

The exact mass of the compound Bis(acetylacetonato)dioxomolybdenum(VI) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52176. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2,4-pentanedionato)molybdenum(VI) dioxide, commonly known as molybdenyl acetylacetonate or MoO2(acac)2, is an air-stable, organic-soluble Mo(VI) cis-dioxo complex. In procurement and material selection, it is primarily valued as a ready-to-use homogeneous catalyst for oxygen transfer reactions (such as alkene epoxidation and sulfoxidation) and as a highly tractable precursor for advanced materials synthesis. Unlike lower-oxidation-state or purely inorganic molybdenum sources, MoO2(acac)2 provides an active Mo(VI) center that is fully soluble in common organic solvents like ethanol, methanol, and chlorinated hydrocarbons. This unique combination of ambient stability, high solubility, and direct catalytic activity makes it a critical raw material for fine chemical manufacturing, sol-gel processing, and the synthesis of secondary coordination complexes where standard inorganic molybdenum salts fail[1].

Substituting MoO2(acac)2 with cheaper or more common molybdenum sources introduces severe process inefficiencies. Molybdenum hexacarbonyl[Mo(CO)6] is a frequent alternative in catalysis, but it requires harsh in situ oxidative decarbonylation to reach the active Mo(VI) state, suffering from sublimation issues during reflux and leaving toxic or carbonaceous byproducts [1]. Molybdenum(V) chloride [MoCl5] is highly moisture-sensitive and corrosive, releasing HCl upon hydrolysis, which necessitates stringent anhydrous handling and complicates benchtop or wet-chemical workflows. Conversely, molybdenum trioxide [MoO3] is chemically inert and insoluble in most organic solvents, rendering it useless for low-temperature solution-phase synthesis or homogeneous catalysis. Buyers must prioritize MoO2(acac)2 when the workflow demands an air-stable, organic-soluble precursor that directly enters the Mo(VI) catalytic cycle without harsh activation [2].

Direct Catalytic Activation vs. Molybdenum Hexacarbonyl

In liquid-phase alkene epoxidation, the choice of molybdenum precursor dictates the reaction onset and overall efficiency. Mo(CO)6 requires an initial oxidative decarbonylation step with an oxidant (like TBHP) to form the active Mo(VI) cis-dioxo species, a process that is slow and often handicapped by the sublimation of unreacted Mo(CO)6 on reflux condensers. In contrast, MoO2(acac)2 already possesses the required Mo(VI) cis-dioxo core, allowing it to directly enter the catalytic cycle. Comparative studies on heterogenized catalysts demonstrate that MoO2(acac)2 serves as a superior, higher-yielding precursor than Mo(CO)6 for epoxidation systems, eliminating the activation lag and avoiding carbonyl-related sublimation losses[REFS-1, REFS-2].

Evidence DimensionCatalytic onset and precursor efficiency
Target Compound DataMoO2(acac)2 (Direct Mo(VI) active site, no activation lag)
Comparator Or BaselineMo(CO)6 (Requires harsh oxidative decarbonylation, prone to sublimation)
Quantified DifferenceMoO2(acac)2 eliminates the induction period and sublimation losses associated with Mo(CO)6 activation.
ConditionsLiquid-phase alkene epoxidation with TBHP

Procuring MoO2(acac)2 streamlines catalytic workflows by removing the need for harsh, time-consuming precursor activation steps.

Ligand Exchange Efficiency for Secondary Complex Synthesis

MoO2(acac)2 is the premier starting material for synthesizing custom Mo(VI) coordination complexes, such as Schiff base or hydrazone catalysts. The acetylacetonate ligands are highly labile and easily displaced by chelating ligands under mild conditions. Syntheses utilizing MoO2(acac)2 in room-temperature or mildly refluxing methanol/ethanol routinely achieve 53% to 92% yields of the target MoO2L complexes within hours. Attempting to use MoO3 for similar syntheses is thermodynamically unfavorable due to its polymeric lattice and insolubility, requiring extreme conditions that often degrade sensitive organic ligands[REFS-1, REFS-2].

Evidence DimensionYield and conditions for secondary Mo(VI) complex synthesis
Target Compound DataMoO2(acac)2 (53–92% yield in mild ethanolic/methanolic reflux)
Comparator Or BaselineMoO3 (Insoluble, requires extreme temperatures)
Quantified DifferenceMoO2(acac)2 enables high-yield synthesis under mild conditions, whereas MoO3 is practically unreactive for direct organic ligand coordination.
ConditionsLigand exchange with hydrazones/Schiff bases in alcohol solvents

For R&D and scale-up of custom molybdenum catalysts, MoO2(acac)2 guarantees high-yield, low-temperature synthesis that preserves ligand integrity.

Precursor Stability and Processability in Wet-Chemical Workflows

For the synthesis of Mo-based nanomaterials (e.g., MoS2, MoO2@C frameworks), the precursor must be processable in organic solvents without premature degradation. MoCl5 is a common alternative but is highly hygroscopic, rapidly hydrolyzing in ambient air to release corrosive HCl, which dictates strict inert-atmosphere handling. MoO2(acac)2 is completely air-stable and dissolves readily in alcohols and polar aprotic solvents (like NMP or ionic liquids) without generating corrosive byproducts. This allows MoO2(acac)2 to be easily integrated into ambient benchtop sol-gel, hydrothermal, and microwave-assisted syntheses, significantly lowering the engineering overhead required for material production [REFS-1, REFS-2].

Evidence DimensionAmbient handling and solvent compatibility
Target Compound DataMoO2(acac)2 (Air-stable, soluble in NMP/alcohols, no corrosive outgassing)
Comparator Or BaselineMoCl5 (Highly moisture-sensitive, releases HCl upon hydrolysis)
Quantified DifferenceMoO2(acac)2 eliminates the need for glovebox handling and prevents acid-induced degradation of process equipment.
ConditionsWet-chemical synthesis (sol-gel, hydrothermal) in ambient environments

Replacing MoCl5 with MoO2(acac)2 reduces equipment corrosion and eliminates the need for expensive inert-atmosphere handling during precursor formulation.

Homogeneous Epoxidation and Sulfoxidation Catalysis

Because it already contains the active Mo(VI) cis-dioxo core, MoO2(acac)2 is the optimal choice for the highly selective epoxidation of alkenes and sulfoxidation of sulfides. It bypasses the slow oxidative activation required by Mo(CO)6, making it ideal for fine chemical manufacturing where rapid reaction onset and high turnover frequencies are required [1].

Synthesis of Custom Mo(VI) Coordination Catalysts

MoO2(acac)2 is the industry-standard precursor for generating novel Schiff base, hydrazone, and other specialized Mo(VI) catalysts. Its labile acetylacetonate ligands allow for rapid, high-yield ligand exchange in mild alcoholic solvents, preserving the integrity of complex organic ligands that would degrade under the harsh conditions required to activate MoO3 [2].

Solution-Processed MoO2 and MoS2 Nanomaterials

For sol-gel, hydrothermal, and aerosol-assisted CVD processes, MoO2(acac)2 provides an air-stable, highly soluble alternative to MoCl5. It is perfectly suited for formulating stable precursor inks and solutions in ambient conditions, eliminating the corrosive HCl outgassing and strict inert-atmosphere requirements associated with metal halides[3].

Hydrogen Bond Acceptor Count

8

Exact Mass

327.984442 g/mol

Monoisotopic Mass

327.984442 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (86.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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